molecular formula C25H30N2O2 B379442 PknB-IN-1

PknB-IN-1

Cat. No.: B379442
M. Wt: 390.5g/mol
InChI Key: GWEHFYMAEAZCBW-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “PknB-IN-1” is a complex organic molecule that features multiple functional groups, including an indole ring, a phenyl group, and an amino alcohol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could involve:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

    Introduction of the Amino Alcohol Moiety: This step might involve the reaction of an epoxide with a secondary amine, followed by reduction.

    Coupling with the Phenyl Group: This could be done through a Friedel-Crafts acylation or a similar coupling reaction.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation at the amino alcohol moiety, potentially forming a ketone or aldehyde.

    Reduction: Reduction could occur at the double bond or the indole ring, leading to various hydrogenated products.

    Substitution: The phenyl and indole rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or Grignard reagents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone, while reduction could produce a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with indole rings are often investigated for their potential as neurotransmitter analogs or enzyme inhibitors.

Medicine

Medically, such compounds might be explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders or cancers.

Industry

Industrially, the compound could find use in the synthesis of dyes, pigments, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole ring could interact with aromatic residues in the enzyme, while the amino alcohol moiety might form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Serotonin: A neurotransmitter with an indole ring and an amino group.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring.

Uniqueness

The uniqueness of “PknB-IN-1” lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5g/mol

IUPAC Name

(E)-3-[1-[3-[butyl(methyl)amino]-2-hydroxypropyl]indol-3-yl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C25H30N2O2/c1-3-4-16-26(2)18-22(28)19-27-17-21(23-12-8-9-13-24(23)27)14-15-25(29)20-10-6-5-7-11-20/h5-15,17,22,28H,3-4,16,18-19H2,1-2H3/b15-14+

InChI Key

GWEHFYMAEAZCBW-CCEZHUSRSA-N

SMILES

CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CC=C3)O

Isomeric SMILES

CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC=CC=C3)O

Canonical SMILES

CCCCN(C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC=CC=C3)O

Origin of Product

United States

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